ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate
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Overview
Description
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is a chemical compound with the molecular formula C14H16N2O3. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate typically involves the condensation of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound with a similar core structure.
2-Phenylquinazolin-4(3H)-one: A derivative with a phenyl group at the 2-position.
4-Hydroxyquinazoline: A derivative with a hydroxyl group at the 4-position.
Uniqueness
Ethyl 2-[2-ethyl-4-oxo-3(4H)-quinazolinyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 2-position and the ester functionality enhance its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-ethyl-4-oxoquinazolin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-12-15-11-8-6-5-7-10(11)14(18)16(12)9-13(17)19-4-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIOAYALJLUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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